molecular formula C17H11Cl2N3O2S2 B11687497 2-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide

2-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide

Cat. No.: B11687497
M. Wt: 424.3 g/mol
InChI Key: UOMPEHKBBMNGFT-AUWJEWJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with pyridine-3-acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-5-NITROPHENYL)ACETAMIDE
  • 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXY-3-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE lies in its specific substitution pattern and the presence of the pyridine moiety, which can enhance its binding affinity and specificity towards certain biological targets .

Properties

Molecular Formula

C17H11Cl2N3O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C17H11Cl2N3O2S2/c18-12-4-1-5-13(19)11(12)7-14-16(24)22(17(25)26-14)9-15(23)21-10-3-2-6-20-8-10/h1-8H,9H2,(H,21,23)/b14-7-

InChI Key

UOMPEHKBBMNGFT-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3)Cl

Origin of Product

United States

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